molecular formula C18H13NO6 B12002847 Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate CAS No. 67210-67-7

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate

Cat. No.: B12002847
CAS No.: 67210-67-7
M. Wt: 339.3 g/mol
InChI Key: WPVQLOGAARNABC-UHFFFAOYSA-N
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Description

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate typically involves the acetylation of 5,7-dihydroxy-3-(3-pyridyl)coumarin. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce alkyl or aryl groups into the coumarin structure .

Scientific Research Applications

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is unique due to the presence of both diacetate groups and a pyridyl moiety. These structural features enhance its chemical reactivity and potential biological activities compared to other coumarin derivatives .

Properties

67210-67-7

Molecular Formula

C18H13NO6

Molecular Weight

339.3 g/mol

IUPAC Name

(5-acetyloxy-2-oxo-3-pyridin-3-ylchromen-7-yl) acetate

InChI

InChI=1S/C18H13NO6/c1-10(20)23-13-6-16(24-11(2)21)15-8-14(12-4-3-5-19-9-12)18(22)25-17(15)7-13/h3-9H,1-2H3

InChI Key

WPVQLOGAARNABC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C(C(=O)O2)C3=CN=CC=C3)C(=C1)OC(=O)C

Origin of Product

United States

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